N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide
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Overview
Description
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound belonging to the phthalazinone derivatives family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps, starting with the formation of the phthalazinone core. One common approach is the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by subsequent functionalization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and various amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating new chemical entities.
Biology: In biological research, N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide is studied for its potential biological activities, such as enzyme inhibition and modulation of cellular processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Phthalazinone derivatives
Oxadiazol-phthalazinone derivatives
Isocorydine derivatives
Uniqueness: N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide stands out due to its unique structural features and reactivity profile, which make it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-2-7-15-13(20)14(21)16-8-11-9-5-3-4-6-10(9)12(19)18-17-11/h2-6H,1,7-8H2,(H,15,20)(H,16,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIZMNZRVFXNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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